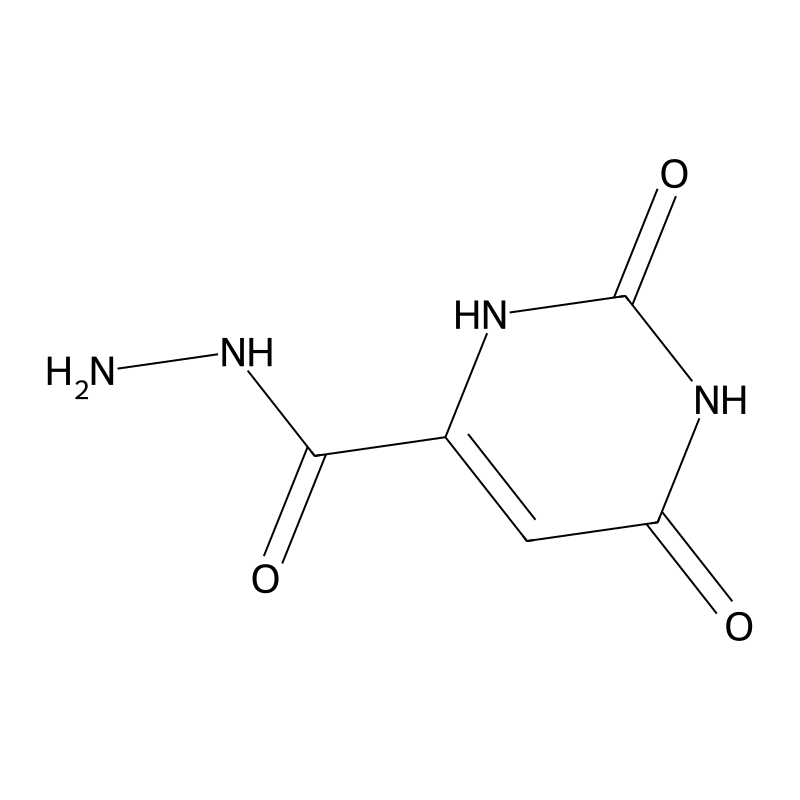

Orotic acid hydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Stem Cell Proliferation

Scientific Field: This application falls under the field of Biomedical Sciences, specifically in Stem Cell Research.

Summary of the Application: Orotic acid hydrazide derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells . This research is significant as it explores the potential of these compounds in enhancing stem cell proliferation, which could have implications in tissue engineering and regenerative medicine .

Methods of Application: The N-arylhydrazone derivatives of orotic acid were synthesized and their effects on the proliferation rate of human mesenchymal stem cells were evaluated .

Results or Outcomes: Some of the synthesized analogs exhibited a moderate to significant effect on the proliferation rate of the stem cells .

Synthesis of Novel Heterocyclic Compounds

Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of novel heterocyclic compounds.

Methods of Application: The process involves the synthesis of an azo dye, followed by the formation of an ester, and finally the synthesis of hydrazide . Further reactions of the hydrazide with various anhydrides result in cyclization, yielding six-membered heterocyclic compounds .

Results or Outcomes: The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Antimalarial and Cardiac Protection Activities

Scientific Field: This application is in the field of Pharmacology.

Methods of Application: To overcome the solubility issue, Orotic acid hydrazide freeze-dried nanocrystal formulations were developed using the high-energy milling method .

Results or Outcomes: The saturation solubility study showed an improvement of 13 times higher than the micronized powder . In addition, cytotoxicity assay revealed mild toxicity for the formulations prepared with povacoat® .

Industrial Applications

Scientific Field: This application is in the field of Industrial Chemistry.

Summary of the Application: Hydrazides and their derivatives, including Orotic acid hydrazide, have wide applications as chemical preservers for plants, drugs, for manufacturing polymers, glues, etc., in industry .

Methods of Application: The specific methods of application can vary depending on the specific industrial process and the desired outcome .

Results or Outcomes: The outcomes can also vary widely, but the use of these compounds can often result in improved product stability, longevity, or performance .

Orotic acid hydrazide is a derivative of orotic acid, which is a naturally occurring compound involved in the biosynthesis of pyrimidines. Orotic acid itself is recognized for its role in nucleotide metabolism and has implications in various biological processes. The hydrazide form, characterized by the presence of a hydrazide functional group (–C(O)NHNH2), enhances the chemical reactivity and potential biological activity of orotic acid. This modification allows for further exploration in medicinal chemistry and biochemistry.

The synthesis of orotic acid hydrazide typically involves the reaction of orotic acid with hydrazine hydrate. This reaction can be represented as follows:

- Formation of Orotic Acid Hydrazide:This reaction is usually performed under reflux conditions in an organic solvent such as ethanol, yielding orotic acid hydrazide with moderate to high yields (approximately 67% in some studies) .

- Subsequent Reactions:

Orotic acid hydrazide can undergo further reactions, such as condensation with aldehydes to form hydrazones, which are valuable intermediates in organic synthesis.

Research indicates that orotic acid hydrazide and its derivatives exhibit significant biological activities, particularly in stimulating the proliferation of mesenchymal stem cells. Some derivatives have shown moderate effects on cell proliferation at lower concentrations, suggesting potential applications in regenerative medicine and tissue engineering . The unique structural features of orotic acid hydrazide may contribute to its interaction with biological targets, enhancing its therapeutic potential.

The synthesis of orotic acid hydrazide can be accomplished through several methods:

- Direct Reaction:

- Alternative Approaches:

- Various modifications can be made to the synthesis route, including using different solvents or altering reaction conditions to optimize yield and purity.

Orotic acid hydrazide has several potential applications:

- Medicinal Chemistry: As a precursor for synthesizing various bioactive compounds, including hydrazones and other derivatives that may possess pharmacological properties.

- Stem Cell Research: Its derivatives have been investigated for their ability to stimulate mesenchymal stem cell proliferation, indicating potential uses in regenerative therapies .

- Biochemical Studies: Due to its structural similarity to nucleotides, it can be used in studies related to nucleotide metabolism and pyrimidine biosynthesis.

Studies on orotic acid hydrazide have focused on its interactions with biological systems, particularly its effects on stem cell behavior. Research has suggested that certain derivatives can enhance the proliferation of human mesenchymal stem cells, highlighting their potential role as growth factors or stimulators in tissue engineering applications . Further investigations into its mechanism of action are necessary to fully understand how these compounds interact at the molecular level.

Orotic acid hydrazide shares structural similarities with various other compounds, particularly those involved in pyrimidine metabolism and hydrazone chemistry. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Orotic Acid | Pyrimidine derivative | Precursor for nucleotides |

| Hydrazine | Simple hydrazine | Basic structure for forming hydrazides |

| Uric Acid | Purine derivative | Involved in purine metabolism |

| 5-Aminolevulinic Acid | Pyrrole derivative | Role in heme synthesis |

| 2-Aminobenzothiazole | Thiazole derivative | Antimicrobial properties |

Orotic acid hydrazide is unique due to its specific combination of the orotic acid backbone and the reactive hydrazide group, which may enhance its biological activity compared to other similar compounds. Its ability to stimulate stem cell proliferation sets it apart from many traditional nucleobase derivatives.

Orotic acid hydrazide is a pyrimidine derivative characterized by its distinctive molecular structure and specific chemical properties. The compound is officially designated with the Chemical Abstracts Service registry number 26409-12-1 and carries the molecular formula C₅H₆N₄O₃. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,4-dioxo-1H-pyrimidine-6-carbohydrazide, which accurately reflects its structural composition.

The compound possesses a molecular weight of 170.13 grams per mole and exhibits specific physical characteristics that distinguish it from related pyrimidine derivatives. Alternative nomenclature includes 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide and 4-pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrazide, reflecting different systematic naming conventions.

Table 1: Chemical Identification Data for Orotic Acid Hydrazide

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 26409-12-1 |

| Molecular Formula | C₅H₆N₄O₃ |

| Molecular Weight | 170.13 g/mol |

| International Union of Pure and Applied Chemistry Name | 2,4-dioxo-1H-pyrimidine-6-carbohydrazide |

| Simplified Molecular Input Line Entry System | C1=C(NC(=O)NC1=O)C(=O)NN |

| International Chemical Identifier Key | WUIOHZXWHJANCJ-UHFFFAOYSA-N |

The structural configuration of orotic acid hydrazide includes a pyrimidine ring system with two carbonyl groups positioned at the 2 and 4 positions, and a carbohydrazide functional group at the 6 position. This arrangement confers specific chemical reactivity patterns and influences the compound's behavior in biological systems. The presence of the hydrazide moiety is particularly significant as it introduces additional nitrogen atoms into the molecule, potentially affecting its interaction with enzymatic systems involved in pyrimidine metabolism.

Physical properties of orotic acid hydrazide include a predicted melting point above 300 degrees Celsius when dissolved in water, and a predicted density of 1.546 ± 0.06 grams per cubic centimeter. The compound exhibits a predicted acid dissociation constant value of 6.08 ± 0.10, indicating its acidic nature in aqueous solutions. These properties reflect the compound's stability under normal laboratory conditions and its potential for various chemical modifications.

Historical Context of Discovery and Early Research

The development and characterization of orotic acid hydrazide emerged from broader research into pyrimidine derivatives and their biological significance. While specific historical documentation of the compound's initial discovery is limited in available literature, its development appears to be closely linked to advances in understanding orotic acid metabolism and the synthesis of pyrimidine nucleotide analogs during the mid-20th century.

Early research into orotic acid hydrazide was documented in the National Cancer Institute's compound database, where it received the designation National Service Center number 34715. This classification indicates that the compound was recognized for its potential research applications, particularly in studies related to nucleotide metabolism and cellular processes. The compound's inclusion in various chemical databases and research repositories suggests that it gained attention as a useful tool for investigating pyrimidine biosynthesis pathways.

The compound's research trajectory has been influenced by the broader understanding of orotic acid's role as an intermediate in pyrimidine nucleotide biosynthesis. Orotic acid itself was historically known as vitamin B₁₃ before its true metabolic function was established. This background provided the foundation for developing derivatives such as orotic acid hydrazide, which could serve as research tools for studying pyrimidine metabolism and potentially as therapeutic agents.

Investigation into the compound's properties and applications has continued through modern biochemical research, with studies examining its metabolic fate in biological systems and its potential utility in various research applications. The compound has been incorporated into studies examining pyrimidine nucleotide synthesis, cellular metabolism, and potential therapeutic applications, reflecting its ongoing relevance in biochemical research.

Role in Pyrimidine Biosynthesis and Metabolic Pathways

Orotic acid hydrazide demonstrates significant involvement in pyrimidine metabolic pathways, particularly through its ability to undergo enzymatic conversion to nucleotide forms within cellular systems. Research conducted using radioactively labeled orotic acid hydrazide revealed that when administered to laboratory mice, the compound undergoes metabolic transformation in the liver, where the majority of radioactivity becomes associated with a novel metabolite distinct from naturally occurring pyrimidines.

The metabolic conversion of orotic acid hydrazide proceeds through enzymatic pathways involving orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase. These enzymes, which normally participate in the conversion of orotic acid to uridine monophosphate in natural pyrimidine biosynthesis, demonstrate the ability to process the hydrazide derivative when phosphoribosyl pyrophosphate is present in the cellular environment. This enzymatic activity results in the formation of orotic acid hydrazide nucleoside monophosphate, a compound that maintains the hydrazide modification while adopting the nucleotide structure characteristic of natural pyrimidine nucleotides.

Table 2: Metabolic Conversion Pathway of Orotic Acid Hydrazide

| Enzyme System | Substrate | Product | Required Cofactor |

|---|---|---|---|

| Orotate phosphoribosyltransferase | Orotic acid hydrazide | Intermediate phosphoribosylated form | Phosphoribosyl pyrophosphate |

| Orotidine-5'-phosphate decarboxylase | Phosphoribosylated intermediate | Orotic acid hydrazide nucleoside monophosphate | None |

The formation of orotic acid hydrazide nucleoside monophosphate represents a significant finding in understanding how modified pyrimidine analogs can be incorporated into cellular nucleotide pools. Analytical verification of this metabolic product was achieved through alkaline hydrolysis and enzymatic treatment with snake venom phosphodiesterase, which selectively removed the hydrazide and phosphate groups respectively, confirming the nucleotide structure.

This metabolic capability suggests that orotic acid hydrazide can serve as a substrate for the natural pyrimidine biosynthesis machinery, despite its structural modification. The compound's ability to undergo phosphoribosylation and subsequent processing by cellular enzymes indicates that it may influence cellular nucleotide pools and potentially affect processes dependent on pyrimidine nucleotide availability.

The metabolic fate of orotic acid hydrazide also provides insights into the substrate specificity of enzymes involved in pyrimidine biosynthesis. The successful processing of this modified substrate by orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase demonstrates a degree of flexibility in these enzymatic systems, which has implications for understanding natural substrate recognition and the potential for developing other modified pyrimidine analogs.

Furthermore, research into orotic acid derivatives has explored their potential effects on cellular processes beyond basic metabolism. Studies investigating N-arylhydrazone derivatives of orotic acid have examined their influence on human mesenchymal stem cell proliferation, with some derivatives demonstrating moderate to significant effects on cellular growth rates. While these studies focus on structural analogs rather than orotic acid hydrazide specifically, they illustrate the broader research interest in modified orotic acid compounds and their biological activities.